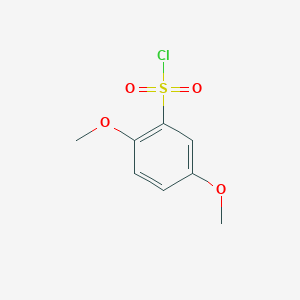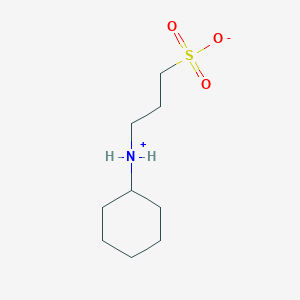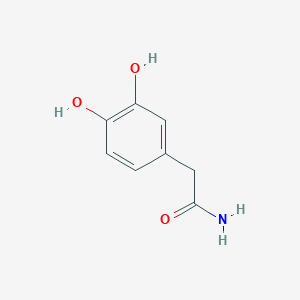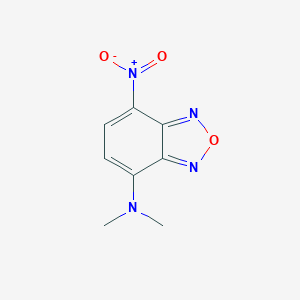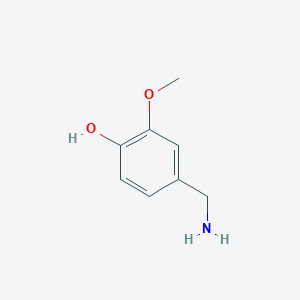
Vanillylamine
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Vanillylamine primarily targets the vanilloid/TRPV1 receptor . This receptor is a crucial component in the perception of pain, thus making this compound an important compound in the development of analgesics .
Mode of Action
This compound is an agonist of the VR1 (vanilloid/TRPV1 receptor) . As an agonist, it binds to this receptor and activates it, leading to a series of biochemical reactions that result in the perception of pain .
Biochemical Pathways
This compound is an intermediate in the biosynthesis of capsaicin , a compound that gives chili peppers their characteristic heat . It is produced from vanillin by the enzyme vanillin aminotransferase . It is then converted with 8-methyl-6-nonenoic acid into capsaicin by the enzyme capsaicin synthase . This process is part of the phenylpropanoid pathway of capsaicinoid synthesis .
Result of Action
The activation of the vanilloid/TRPV1 receptor by this compound leads to the perception of pain . This makes this compound a key compound in the development of analgesics . Additionally, this compound is a crucial intermediate in the production of capsaicin , which has various applications, including use in pain relief and as a dietary supplement.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound from vanillin is carried out by the enzyme vanillin aminotransferase The activity of this enzyme can be affected by factors such as pH and temperature
Biochemische Analyse
Biochemical Properties
Vanillylamine interacts with various enzymes and proteins in its biochemical reactions. It is produced from vanillin by the enzyme vanillin aminotransferase . Following its production, it is converted with 8-methyl-6-nonenoic acid into capsaicin by the enzyme capsaicin synthase . These interactions are crucial for the biosynthesis of capsaicin .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the biosynthesis of capsaicin. Capsaicin has been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound’s molecular mechanism of action is primarily through its role in the biosynthesis of capsaicin. It is produced from vanillin by the enzyme vanillin aminotransferase, and then it is converted with 8-methyl-6-nonenoic acid into capsaicin by the enzyme capsaicin synthase . This process involves binding interactions with these enzymes .
Temporal Effects in Laboratory Settings
It has been shown that the enzyme vanillin aminotransferase, which produces this compound, exhibits stability and activity across a broad pH spectrum .
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the biosynthesis of capsaicin . It is produced from vanillin by the enzyme vanillin aminotransferase, and then it is converted with 8-methyl-6-nonenoic acid into capsaicin by the enzyme capsaicin synthase .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Vanillylamin kann durch die Reduktion von Vanillin-Oxime synthetisiert werden. Das Verfahren umfasst die folgenden Schritte:
Bildung von Vanillin-Oxime: Vanillin wird mit Hydroxylamin in Gegenwart eines organischen Salzes, wie Natriumacetat, und Eisessig umgesetzt.
Industrielle Produktionsmethoden: Die industrielle Produktion von Vanillylamin folgt in der Regel dem gleichen Syntheseweg wie oben beschrieben, mit Optimierungen für die Großproduktion. Dies beinhaltet die Verwendung von Durchflussreaktoren und effizienten Katalysatoren, um die Ausbeute zu erhöhen und die Produktionskosten zu senken .
Analyse Chemischer Reaktionen
Reaktionstypen: Vanillylamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Acylierung: Vanillylamin kann mit Schotten-Baumann-Reaktionen acyliert werden, um Amid-Derivate zu bilden.
Oxidation: Es kann oxidiert werden, um entsprechende Chinone zu bilden.
Substitution: Vanillylamin kann aufgrund des Vorhandenseins der Aminogruppe nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Acylierung: Säurechloride in Gegenwart einer Base wie Pyridin.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Substitution: Verschiedene Elektrophile in Gegenwart einer Base.
Hauptprodukte:
Amid-Derivate: Nonivamid, Olvanil und Arvanil.
Chinone: Geformt durch Oxidationsreaktionen.
Wissenschaftliche Forschungsanwendungen
Vanillylamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Vanillylamin übt seine Wirkungen hauptsächlich durch seine Rolle als Zwischenprodukt bei der Biosynthese von Capsaicin aus. Das Enzym Vanillin-Aminotransferase wandelt Vanillin in Vanillylamin um, das dann durch Capsaicin-Synthase in Capsaicin umgewandelt wird . Capsaicin wirkt auf den transienten Rezeptor-Potenzial-Vanilloid-1 (TRPV1)-Rezeptor, was zu Wärme- und Schmerzempfindungen führt .
Ähnliche Verbindungen:
Nonivamid: Ein synthetisches Capsaicinoid mit ähnlicher Schärfe wie Capsaicin.
Olvanil: Ein weiteres Capsaicinoid-Derivat mit potenziellen therapeutischen Anwendungen.
Arvanil: Ein Hybridmolekül, das die Strukturen von Anandamid und Capsaicin kombiniert.
Einzigartigkeit: Vanillylamin ist aufgrund seiner Rolle als wichtiges Zwischenprodukt bei der Biosynthese von Capsaicin einzigartig, das nicht nur ein Hauptbestandteil von Chilischoten ist, sondern auch bedeutende pharmakologische Eigenschaften besitzt .
Vergleich Mit ähnlichen Verbindungen
Nonivamide: A synthetic capsaicinoid with similar pungency to capsaicin.
Olvanil: Another capsaicinoid derivative with potential therapeutic applications.
Arvanil: A hybrid molecule combining the structures of anandamide and capsaicin.
Uniqueness: Vanillylamine is unique due to its role as a key intermediate in the biosynthesis of capsaicin, which is not only a major component of chili peppers but also has significant pharmacological properties .
Eigenschaften
IUPAC Name |
4-(aminomethyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPWWVNUCXQDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7149-10-2 (hydrochloride) | |
| Record name | Vanillylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90152522 | |
| Record name | Vanillylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vanillylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012309 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1196-92-5 | |
| Record name | Vanillylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanillylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanillylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VANILLYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WEZ91E3Z0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vanillylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012309 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

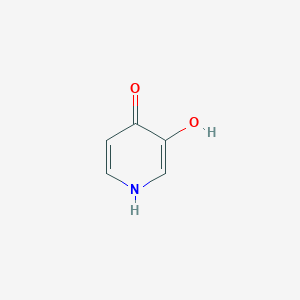
![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)
